molecular formula C12H16ClNO B13530709 2-(4-Chloro-3-methoxyphenyl)piperidine

2-(4-Chloro-3-methoxyphenyl)piperidine

Cat. No.: B13530709
M. Wt: 225.71 g/mol
InChI Key: BIVJCYICGNGRTL-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmacology research, with the molecular formula C12H16ClNO . It features a piperidine ring, a prevalent scaffold in pharmaceuticals known for its wide spectrum of biological activities . Piperidine derivatives are extensively studied for their potential applications as monoamine oxidase (MAO) inhibitors, which are relevant in the investigation of neurodegenerative diseases such as Parkinson's disease . Specific substituted piperidines have demonstrated cytotoxic effects against various hematological cancer cell lines, including myeloma and leukemia, suggesting their value in oncological research . Furthermore, structurally related 2,6-diaryl-3-methyl-4-piperidone derivatives have been reported to exhibit notable analgesic and local anaesthetic activities in preclinical models . The compound serves as a versatile building block for the synthesis of more complex molecules, including N-aryl-N-(4-piperidinyl)amides, which are explored for their therapeutic potential . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to consult the safety data sheet and handle the compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16ClNO/c1-15-12-8-9(5-6-10(12)13)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3

InChI Key

BIVJCYICGNGRTL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CCCCN2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 4 Chloro 3 Methoxyphenyl Piperidine and Analogues

Retrospective Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.com For 2-(4-Chloro-3-methoxyphenyl)piperidine, several logical disconnections can be proposed.

Approaches to Piperidine (B6355638) Ring Formation

The most direct retrosynthetic disconnection involves breaking the bonds of the piperidine ring. A primary strategy is the disconnection of the C-N bonds, which points to an acyclic precursor. However, a more common and powerful approach for 2-arylpiperidines is to envision the piperidine as the saturated analogue of a corresponding pyridine (B92270). This simplifies the synthesis to two main challenges: the synthesis of a substituted pyridine and its subsequent reduction.

Another key disconnection is the C2-Aryl bond. This suggests a strategy where a pre-formed piperidine ring is coupled with the aromatic fragment. This can be achieved through nucleophilic addition of an organometallic aryl reagent to a piperidone or imine precursor, or through modern cross-coupling reactions.

Introduction of Phenyl and Methoxy (B1213986) Substituents

The synthesis of the 4-chloro-3-methoxyphenyl group and its attachment to the piperidine precursor is a critical phase. One retrosynthetic pathway begins with a precursor like 2-arylpyridine, which is then hydrogenated. The synthesis of this precursor could involve cross-coupling reactions, such as a Suzuki coupling between a 2-halopyridine and 4-chloro-3-methoxyphenylboronic acid.

Alternatively, the synthesis can start with the aromatic portion. For instance, 4-chloro-3-methoxybenzaldehyde (B170670) can be used as a starting material. This aldehyde can undergo condensation with a suitable nitrogen-containing species that eventually forms the piperidine ring through cyclization. The methoxy group is typically incorporated from a starting material like vanillin (B372448) or 3-hydroxybenzaldehyde, which can be methoxylated.

Halogenation Strategies

The introduction of the chlorine atom at the C4 position of the phenyl ring, meta to the piperidine attachment point and para to the methoxy group, requires a regioselective halogenation strategy. Electrophilic aromatic substitution is the standard method for introducing halogens onto a benzene (B151609) ring. researchgate.net The directing effects of the existing substituents are paramount. A methoxy group is strongly activating and ortho-, para-directing. Therefore, if chlorination is performed on a 3-methoxyphenyl (B12655295) precursor, the chlorine will be directed to the 4- or 6-positions. Starting with a precursor such as 3-methoxyphenylacetophenone, chlorination followed by subsequent reactions to form the piperidine ring would be a viable route.

Classical and Modern Synthetic Routes

The forward synthesis can be broadly categorized into two main approaches: the reduction of a pre-formed aromatic heterocycle or the cyclization of an acyclic precursor.

Hydrogenation and Reduction Protocols for Piperidine Ring Synthesis

The catalytic hydrogenation of substituted pyridines is a widely used and effective method for synthesizing piperidine derivatives. asianpubs.orgresearchgate.net This approach benefits from the wide availability of substituted pyridine starting materials. nih.gov The reduction of the pyridine ring requires breaking its aromaticity and can be challenging, often necessitating harsh reaction conditions. researchgate.net

Heterogeneous catalysts are commonly employed for this transformation. Catalysts such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and Raney nickel are frequently used in the presence of hydrogen gas at elevated pressures. asianpubs.orgresearchgate.net The choice of solvent and additives can significantly influence the reaction's efficiency and selectivity. Acidic solvents like glacial acetic acid can facilitate the reduction by protonating the pyridine nitrogen, forming a more reactive pyridinium (B92312) salt. asianpubs.orgasianpubs.org

A significant challenge in the hydrogenation of halogenated pyridines is the potential for hydrodehalogenation, where the chloro substituent is reductively removed. Careful selection of the catalyst and reaction conditions is crucial to minimize this side reaction. Modern advancements offer milder alternatives, such as iridium-catalyzed asymmetric hydrogenation for producing chiral piperidines and transfer hydrogenation methods that use hydrogen donors like formic acid, avoiding the need for high-pressure hydrogen gas. nih.govnih.gov

CatalystHydrogen SourceSolventPressureKey FeaturesReference
PtO₂ (Adams' catalyst)H₂ gasGlacial Acetic Acid50-70 barEffective for various substituted pyridines; acidic solvent enhances reactivity. asianpubs.org
Rh/CH₂ gasEthanol/HClLow pressureFavored for lower pressure hydrogenations. asianpubs.org
Pd/CH₂ gasMethanolHigh pressureCommonly used, but risk of hydrodehalogenation with aryl halides. researchgate.net
Iridium complexes (e.g., with MeO-BoQPhos)H₂ gasDichloromethane~50 barEnables asymmetric hydrogenation for chiral piperidines. nih.gov

Intramolecular Cyclization Reactions in Piperidine Formation

An alternative to pyridine reduction is the construction of the piperidine ring from an acyclic precursor through intramolecular cyclization. researchgate.net This strategy offers high versatility in introducing substituents at various positions of the ring. Common methods include reductive amination, Michael additions, and transition-metal-catalyzed cyclizations. nih.govajchem-a.com

One such approach is the aza-Prins cyclization, which can be used to form 4-halopiperidines from homoallylic amines and an aldehyde. Another powerful method is intramolecular reductive amination, where a precursor containing both an amine and a carbonyl group (or a precursor to one, like a nitrile or an oxime) at a 1,5-relationship is cyclized and reduced in one pot.

For synthesizing 2-arylpiperidines, a plausible intramolecular route could involve the addition of an aryllithium reagent to 5-bromovaleronitrile. rsc.org This would form an intermediate cyclic imine, which can be subsequently reduced by a reducing agent like sodium borohydride (B1222165) to yield the 2-arylpiperidine. rsc.org This method directly installs the aryl group at the 2-position during the cyclization step.

Reaction TypeKey PrecursorsReagents/CatalystsDescriptionReference
Imine Cyclization/ReductionAryllithium, 5-halovaleronitrile1. Ether (for cyclization) 2. NaBH₄ (for reduction)Forms a cyclic imine intermediate which is then reduced to the piperidine. rsc.org
Reductive Amination/Aza-MichaelHeterocyclic amine, Carbonyl electrophileReductive amination conditionsA modular [5+1] cyclization approach to construct complex piperidine rings. acs.org
Intramolecular [3+2] CycloadditionImine with an alkene tetherOrganolithium reagentForms a bicyclic intermediate that can be converted to the piperidine system. nih.gov
Aza-Prins ReactionHomoallylic amine, AldehydeLewis Acid (e.g., NbCl₅)Cyclization to form substituted piperidines, often with a halo group at C4. researchgate.net
Alkene and Alkyne Cyclization Methodologies

The cyclization of precursors containing alkene or alkyne functionalities is a powerful method for forming the piperidine ring. These reactions often proceed through metal-catalyzed activation of the unsaturated bond.

Alkene Cyclization: Gold-catalyzed oxidative amination of non-activated alkenes represents a significant approach for creating substituted piperidines. nih.gov This method involves the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov Palladium catalysts, particularly with novel pyridine-oxazoline ligands, have also been developed for enantioselective versions of this type of amination. nih.gov Another strategy is the Wacker-type aerobic oxidative cyclization, which utilizes a palladium catalyst to form various six-membered nitrogen heterocycles, including piperidines, under base-free conditions. organic-chemistry.org For the synthesis of this compound, a hypothetical precursor such as an N-protected 5-aminoalkene with the aryl group at the appropriate position could undergo such a catalyzed cyclization.

Alkyne Cyclization: Carbocation-induced cyclization of alkynes provides a route to piperidines featuring alkylidene moieties. For instance, ferric chloride can act as both a Lewis acid to initiate the reaction and a nucleophile. nih.gov This method has been shown to be E-selective for the synthesis of piperidines. nih.gov An intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, mediated by acid, can also yield the piperidine scaffold. nih.gov This process involves the formation of an enamine and a subsequent iminium ion, which is then reduced to the final piperidine product. nih.gov

Table 1: Examples of Alkene/Alkyne Cyclization for Piperidine Synthesis
MethodologyCatalyst/ReagentSubstrate TypeKey FeatureReference
Oxidative AminationGold(I) Complex / Iodine(III) OxidantNon-activated AlkenesSimultaneous N-heterocycle formation and O-functionalization. nih.gov
Enantioselective AminationPalladium / Pyridine-Oxazoline LigandNon-activated AlkenesProvides chiral piperidines with high enantioselectivity. nih.govorganic-chemistry.org
Carbenium Ion-Induced CyclizationFerric Chloride (FeCl₃)AlkynesE-selective formation of alkylidene piperidines. nih.gov
Reductive HydroaminationAcid-mediatedAlkynes with amineProceeds via an iminium ion intermediate. nih.gov
Radical-Mediated Amine Cyclization Techniques

Radical cyclizations offer a complementary approach, often proceeding under mild conditions and tolerating a wide range of functional groups. These reactions typically involve the generation of a radical species that subsequently undergoes an intramolecular cyclization.

One notable method involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which produces piperidines in good yields. nih.gov A competitive 1,5-hydrogen transfer can sometimes lead to the formation of a linear alkene byproduct. nih.gov Photoredox catalysis has also been harnessed for spiropiperidine synthesis, where visible light and an organic photoredox catalyst induce the formation of an aryl radical from a linear aryl halide precursor. nih.gov This radical then undergoes regioselective cyclization and is terminated by a hydrogen-atom transfer (HAT) step. nih.gov

Furthermore, intramolecular radical C-H amination/cyclization of linear amines can be achieved through anodic C-H bond activation via electrolysis or through copper catalysis. nih.gov In the electrochemical variant, a single electron transfer forms a radical cation, which, after deprotonation and another electron transfer, generates a cation that reacts with a tosylamide to form the heterocycle. nih.gov

Table 2: Overview of Radical Cyclization Strategies
MethodologyCatalyst/InitiatorPrecursor TypeMechanism HighlightReference
Cobalt-Catalyzed CyclizationCobalt(II) complexLinear amino-aldehydesRadical cyclization onto an aldehyde. nih.gov
Photoredox CatalysisOrganic photoredox catalyst / Visible lightLinear aryl halidesAryl radical formation followed by exo-selective cyclization. nih.gov
Electrochemical C-H AminationAnodic oxidation (electrolysis)Linear amines with electrophilic groupsFormation of a radical cation intermediate. nih.gov
Copper-Catalyzed C-H AminationCopper(I) or Copper(II)Linear amines with electrophilic groupsN-F and C-H bond activation. nih.gov
Electrophilic Cyclization Strategies

Electrophilic cyclization involves the attack of a nucleophilic amine on an electrophilic center, such as a carbocation or an activated double bond, within the same molecule. The aza-Prins reaction is a classic example, used for the stereoselective construction of the piperidine ring from aldehydes and homoallylic amines. rasayanjournal.co.in

A relevant modification for synthesizing functionalized piperidines is the Niobium(V) chloride (NbCl₅)-mediated aza-Prins type cyclization of epoxides and homoallylic amines. rasayanjournal.co.in In this process, NbCl₅ acts as a Lewis acid to mediate the opening of the epoxide ring. A subsequent nucleophilic attack by the amine and rearrangement leads to a piperidine carbocation. The chloride ion, readily available from NbCl₅, then traps this carbocation to yield a 4-chloropiperidine (B1584346) derivative. rasayanjournal.co.in This strategy is particularly pertinent as it directly installs a halogen at the 4-position, a versatile handle for further chemical modification. To synthesize an analogue of this compound, one could envision reacting a homoallylic amine with a styrene (B11656) oxide derivative bearing the 4-chloro-3-methoxyphenyl moiety. rasayanjournal.co.in

Table 3: Electrophilic Cyclization for 4-Chloropiperidine Synthesis
Lewis AcidReactant 1Reactant 2Product TypeKey IntermediateReference
Niobium(V) chloride (NbCl₅)Epoxide (e.g., Styrene oxide)Homoallylic aminetrans-4-chloro-2-substituted-piperidinePiperidine carbocation rasayanjournal.co.in

Intermolecular Cyclization and Annulation Reactions

These strategies build the piperidine ring by combining multiple components in a single or sequential process.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis and can be applied intermolecularly or intramolecularly to construct piperidine rings. nih.govmdpi.com The reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of a 2-arylpiperidine, a modular (5+1) cyclization approach can be employed. This involves a diastereoselective reductive amination/aza-Michael reaction sequence. acs.org A heterocyclic amine can serve as the nucleophile, reacting with a carbonyl electrophile to rapidly construct complex, polysubstituted piperidine systems. acs.org A key finding in some systems is that the presence of water can enhance the diastereoselectivity of the process. acs.org To form this compound, a suitable 1,5-dicarbonyl compound could be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reductive cyclization. Alternatively, an intramolecular reductive amination of a linear precursor containing an amino group and a terminal aldehyde or ketone, with the desired aryl substituent at the appropriate position, would also yield the target structure. researchgate.net

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants are combined in a single pot to form a product that incorporates portions of all starting materials. taylorfrancis.com This approach offers significant advantages in terms of operational simplicity, time, and resource economy. bas.bgscispace.com

The synthesis of highly functionalized piperidines is frequently achieved via an MCR involving an aromatic aldehyde, an amine, and a β-ketoester. scispace.com In the context of synthesizing this compound, 4-chloro-3-methoxybenzaldehyde would serve as the aldehyde component. The reaction proceeds through the initial formation of an enamine (from the amine and β-ketoester) and an imine (from the amine and aldehyde). scispace.com A subsequent intermolecular Mannich-type reaction between the enamine and imine, followed by cyclization and final tautomerization/dehydration, affords the polysubstituted piperidine skeleton. scispace.com A wide variety of catalysts have been employed for this transformation, including nano-crystalline solid acids, molecular iodine, L-proline, and various Lewis acids like ZrOCl₂·8H₂O. taylorfrancis.combas.bg

Table 4: Catalysts for Multi-Component Piperidine Synthesis
Catalyst TypeSpecific ExamplesKey AdvantageReference
Heterogeneous Solid AcidsNano-sulfated zirconia, Nano-ZSM-5Easy recovery and reusability. bas.bg
OrganocatalystsL-proline, Ascorbic acidMild, metal-free conditions. bas.bgrsc.org
Lewis AcidsInCl₃, ZrCl₄, ZrOCl₂·8H₂O, CANEfficient promotion of condensation steps. taylorfrancis.combas.bg
Halogen-BasedMolecular Iodine (I₂), TBATB, BDMSReadily available and effective. bas.bg
BiocatalystsImmobilized Candida antarctica lipase (B570770) B (CALB)Reusable, environmentally benign conditions. rsc.orgrsc.org

Mannich Reaction Based Syntheses of Piperidine Derivatives

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that condenses an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen (the CH-acidic component, such as a ketone). researchgate.netsciencemadness.org This reaction is exceptionally useful for the synthesis of 4-piperidones, which are versatile intermediates that can be subsequently reduced to the corresponding piperidines. sciencemadness.orgacs.org

The synthesis of substituted 4-piperidones typically involves refluxing an aqueous or alcoholic solution of a ketone, an aldehyde, and an amine hydrochloride. sciencemadness.org The use of acetic acid as a solvent has been reported to improve yields and simplify the isolation of pure products. acs.org An intramolecular version of the Mannich reaction is also a powerful tool for the asymmetric synthesis of polysubstituted piperidines, as demonstrated in the synthesis of various dendrobate alkaloids. researchgate.net In this approach, a δ-amino β-keto ester can undergo cyclization with an aldehyde to yield a highly functionalized piperidine core. researchgate.net A stereoselective three-component vinylogous Mannich reaction has also been developed, which yields a chiral dihydropyridinone that serves as a versatile intermediate for a variety of chiral piperidine compounds. rsc.org

Stereoselective Synthesis and Chiral Resolution

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to enantiomerically pure piperidine derivatives is of paramount importance.

Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. Several strategies have been developed for the asymmetric synthesis of 2-substituted piperidines. One notable approach is the catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine. This method utilizes a chiral ligand to selectively react with one enantiomer of the rapidly equilibrating organolithium intermediate, leading to a high enantiomeric excess of the desired 2-substituted piperidine. nih.gov This technique has been successfully applied to the synthesis of various piperidine-containing natural products and medicinal compounds. nih.gov

Another powerful strategy is the kinetic resolution of racemic 2-arylpiperidines. For instance, the use of a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine, can selectively deprotonate one enantiomer of N-Boc-2-aryl-4-methylenepiperidines. nih.govwhiterose.ac.uk This allows for the separation of the unreacted, enantioenriched starting material from the derivatized product, both of which can be further functionalized without loss of enantiopurity. nih.govwhiterose.ac.uk This method has been shown to tolerate a variety of functional groups on the aryl ring. acs.org

Asymmetric synthesis of related heterocyclic structures, such as 2-arylpiperazines, has also been established, providing valuable insights that can be applied to piperidine synthesis. These methods often feature key steps like the CBS (Corey-Bakshi-Shibata) reduction of a prochiral ketone to establish the stereocenter. nih.govresearchgate.net

When multiple stereocenters are present in a molecule, controlling the relative stereochemistry (diastereoselectivity) is crucial. A variety of methods have been developed to achieve high diastereoselectivity in the synthesis of polysubstituted piperidines.

Photoredox catalysis has emerged as a powerful tool for the diastereoselective functionalization of piperidines. For example, an iridium(III) photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines, followed by epimerization, can lead to the thermodynamically most stable diastereomer with high selectivity. nih.govchemrxiv.org This method has proven effective for piperidines with multiple pre-existing stereogenic centers. nih.gov

Visible-light-driven radical silylative cyclization of aza-1,6-dienes is another innovative approach for the diastereoselective synthesis of densely functionalized piperidines. nih.gov The stereochemical outcome of this atom-economical reaction is influenced by the substitution pattern of the starting diene. nih.gov

Furthermore, the diastereoselective synthesis of 2,4-disubstituted piperidines can be achieved by controlling the reaction sequence. By judiciously choosing the order of introduction of substituents, it is possible to obtain either the cis or trans diastereomer with high selectivity. acs.org Radical cyclization reactions have also been employed for the stereoselective synthesis of 2,4,5-trisubstituted piperidines, yielding a limited number of diastereoisomers with good to excellent ratios. nih.gov

Derivatization Strategies for Structural Modification

To explore the chemical space around the this compound scaffold and optimize its biological activity, various derivatization strategies are employed. These modifications can be made at the piperidine nitrogen, on the piperidine ring itself, or on the phenyl moiety.

The secondary amine of the piperidine ring is a common site for modification. N-alkylation and N-acylation reactions are routinely used to introduce a wide variety of substituents.

Reaction TypeReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halides (e.g., R-Br, R-I) or mesylates (R-OSO2CH3) in the presence of a base (e.g., DIPEA, Et3N, NaHCO3) in a suitable solvent (e.g., DMF, CH3CN). researchgate.netN-Alkylpiperidine
Reductive AminationAldehydes or ketones with a reducing agent (e.g., sodium triacetoxyborohydride) in a solvent like acetonitrile. researchgate.netN-Alkylpiperidine
N-AcylationAcyl chlorides or anhydrides in the presence of a base (e.g., pyridine) at reduced temperatures. researchgate.netN-Acylpiperidine

These reactions allow for the introduction of various alkyl, aryl, and acyl groups, which can significantly impact the compound's physicochemical properties and biological activity.

Further structural diversity can be achieved by introducing functional groups onto the piperidine ring or the phenyl moiety. The functionalization of pre-existing piperidine rings is a key strategy in medicinal chemistry. researchgate.net

For the piperidine ring, methods such as α-C-H arylation can introduce substituents at the position adjacent to the nitrogen atom. researchgate.net The presence of a methylene (B1212753) group, as in 2-aryl-4-methylenepiperidines, provides a handle for further functionalization, leading to a variety of 2,4-disubstituted piperidines. nih.govacs.org

The phenyl ring of this compound can also be modified, although this is often accomplished by starting with a differently substituted aryl precursor. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with various arylboronic acids, are powerful methods for constructing the 2-arylpiperidine core with diverse substituents on the phenyl ring. organic-chemistry.org

To enhance biological activity or to create multi-target ligands, the this compound scaffold can be conjugated to other pharmacophores. This strategy is widely used in drug discovery. mdpi.com

The piperidine moiety can act as a building block to achieve a desired conformation for interaction with biological targets. nih.gov For instance, piperidine derivatives have been conjugated with natural molecules like berberine (B55584) or vanillin to create new compounds with potential antidiabetic properties. mdpi.com The combination of a piperidine ring with other heterocyclic systems, such as morpholine (B109124) or piperazine, in a single molecule is another approach to developing compounds with enhanced or novel biological activities. mdpi.com The synthesis of such conjugates often involves standard coupling reactions, such as amide bond formation or reductive amination, to link the piperidine unit to the other pharmacophore.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

NMR spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR and the chemical shifts in ¹³C NMR, the precise connectivity of atoms in 2-(4-Chloro-3-methoxyphenyl)piperidine can be established.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For the piperidine (B6355638) ring, the protons are expected to appear in the aliphatic region (typically 1.5-3.5 ppm). The proton at C2, being adjacent to the aromatic ring, would be shifted downfield. The protons at C6, adjacent to the nitrogen atom, would also be downfield compared to the other methylene (B1212753) groups at C3, C4, and C5. The N-H proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The aromatic protons of the 4-chloro-3-methoxyphenyl group will appear in the aromatic region (6.8-7.5 ppm). The substitution pattern leads to a predictable splitting pattern for the three distinct aromatic protons.

Predicted ¹H NMR Data This data is predictive and based on the analysis of analogous compounds.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
Piperidine N-H 1.5 - 2.5 Broad Singlet -
Piperidine H-3, H-4, H-5 1.4 - 1.9 Multiplet -
Piperidine H-6 2.6 - 3.1 Multiplet -
Piperidine H-2 3.2 - 3.6 Multiplet -
Methoxy (B1213986) (-OCH₃) ~3.9 Singlet -
Aromatic H-6' ~6.9 Doublet J ≈ 8.5 Hz
Aromatic H-5' ~7.2 Doublet of Doublets J ≈ 8.5, 2.0 Hz
Aromatic H-2' ~7.3 Doublet J ≈ 2.0 Hz

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The piperidine ring carbons are expected in the 25-60 ppm range, with C2 and C6 appearing further downfield due to their proximity to the phenyl ring and nitrogen atom, respectively. researchgate.netacs.org The methoxy carbon will have a characteristic shift around 56 ppm. The aromatic carbons will resonate between 110 and 160 ppm.

Predicted ¹³C NMR Data This data is predictive and based on the analysis of analogous compounds.

Carbon Assignment Predicted Chemical Shift (ppm)
Piperidine C-4 ~25
Piperidine C-3, C-5 26 - 30
Piperidine C-6 ~47
Methoxy (-OCH₃) ~56
Piperidine C-2 ~60
Aromatic C-2' ~112
Aromatic C-5' ~118
Aromatic C-6' ~128
Aromatic C-4' ~130
Aromatic C-1' ~135
Aromatic C-3' ~155

2D NMR Techniques

To confirm these assignments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would show correlations between coupled protons, for instance, confirming the connectivity of protons within the piperidine ring (H-2 with H-3, H-3 with H-4, etc.).

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, confirming the connection between the piperidine ring and the phenyl group (e.g., a correlation from H-2 to C-1' and C-2').

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

N-H Stretch: A moderate to weak band is expected in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring appear just below 3000 cm⁻¹. mdpi.com

C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the phenyl ring.

C-O Stretch: A strong band corresponding to the aryl-alkyl ether of the methoxy group is expected around 1250 cm⁻¹.

C-N Stretch: Aliphatic C-N stretching vibrations can be found in the 1020-1250 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, would be indicative of the carbon-chlorine bond.

Predicted IR/Raman Vibrational Frequencies This data is predictive and based on the analysis of analogous compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch 3300 - 3500 Medium-Weak
Aromatic C-H Stretch 3010 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Strong
C=C Aromatic Stretch 1450 - 1600 Medium-Strong
C-H Bends 1350 - 1450 Medium
Aryl-Alkyl C-O Stretch 1230 - 1270 Strong
Aliphatic C-N Stretch 1020 - 1250 Medium
C-Cl Stretch 600 - 800 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Molecular Weight Determination

For this compound (C₁₂H₁₆ClNO), High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be used. It would provide a highly accurate mass measurement of the protonated molecule, [M+H]⁺. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with a characteristic M+2 peak having approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation Analysis

Under harsher ionization conditions like Electron Impact (EI) or through tandem MS (MS/MS) experiments, the molecule will fragment in a predictable manner. Key fragmentation pathways would likely include:

Cleavage of the C-C bond between the two rings: This would generate a fragment corresponding to the 4-chloro-3-methoxyphenyl moiety and a fragment of the piperidine ring.

Fragmentation of the piperidine ring: This can occur through various pathways, often involving the loss of small neutral molecules like ethylene.

Loss of the methoxy group: Cleavage could result in the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Predicted Mass Spectrometry Data This data is predictive and based on the analysis of analogous compounds.

Ion Formula Predicted m/z Description
[M+H]⁺ [C₁₂H₁₇ClNO]⁺ 226.10 Protonated Molecular Ion
[M]⁺• [C₁₂H₁₆ClNO]⁺• 225.09 Molecular Ion
Fragment 1 [C₇H₆ClO]⁺ 141.01 4-Chloro-3-methoxyphenyl cation (after rearrangement)
Fragment 2 [C₅H₁₀N]⁺ 84.08 Piperidinyl cation
Fragment 3 [M-CH₃]⁺ 210.07 Loss of a methyl radical from methoxy group
Fragment 4 [M-Cl]⁺ 190.12 Loss of a chlorine radical

X-ray Diffraction Studies for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a compound in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

For piperidine-containing compounds, X-ray diffraction is crucial for confirming the ring's conformation. researchgate.netchemicalbook.com It is highly anticipated that the piperidine ring would adopt a stable chair conformation . To minimize steric hindrance, the bulky 4-chloro-3-methoxyphenyl substituent at the C2 position would preferentially occupy an equatorial position . niscpr.res.in

The analysis would also reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonds involving the piperidine N-H group, which play a major role in stabilizing the crystal lattice. researchgate.net

Data Obtainable from X-ray Diffraction This table lists the parameters that would be determined from a successful X-ray diffraction experiment.

Parameter Description
Crystal System The crystal lattice system (e.g., monoclinic, orthorhombic).
Space Group The symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-N, C-O, C-Cl).
Bond Angles Angles between three connected atoms (e.g., C-N-C, C-C-C).
Torsion Angles Dihedral angles that define the molecular conformation, confirming the chair form of the piperidine ring.
Intermolecular Interactions Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions in the crystal packing.

Therefore, it is not possible to generate an article with specific research findings and data tables that strictly adheres to the provided outline for "this compound".

While computational studies have been conducted on other substituted piperidine derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but distinct chemical structures. An article that meets the requirements of including detailed research findings and data tables would necessitate primary research data from dedicated computational studies on this specific compound.

Computational and Theoretical Investigations

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding affinity and mode of action of a novel compound with its biological target. However, specific molecular docking studies detailing the binding modes, interaction energies, and key active site residues for 2-(4-Chloro-3-methoxyphenyl)piperidine are not described in the currently accessible scientific literature.

Prediction of Binding Modes and Interaction Energies

Information regarding the predicted binding modes and the calculated interaction energies, such as binding affinity (e.g., in kcal/mol), for this compound with any specific biological target is not available in the reviewed literature.

Identification of Key Active Site Residues

Consequently, without specific molecular docking studies, the identification of key amino acid residues within a protein's active site that may interact with this compound cannot be determined.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in the early phases of drug development, allowing for the computational assessment of a compound's pharmacokinetic and toxicity profile. This process helps in identifying potential liabilities of a drug candidate before extensive experimental testing. For this compound, a detailed in silico ADMET profile is not present in the available literature. Such a profile would typically include predictions for parameters like intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Reduced Density Gradient (RDG) and Hirshfeld Surface Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions within a molecule and between molecules. Hirshfeld surface analysis is another technique employed to explore intermolecular interactions in crystal structures. Both methods provide valuable insights into the nature and strength of interactions that govern molecular conformation and crystal packing. However, no studies employing RDG or Hirshfeld surface analysis specifically for this compound have been found in the public domain.

Preclinical Pharmacological and Biological Evaluation

In Vitro Biological Target and Pathway Investigations

Based on available preclinical data, the specific compound 2-(4-Chloro-3-methoxyphenyl)piperidine has not been extensively profiled for its activity across a wide range of biological targets. The following sections summarize the current findings.

Enzyme Inhibition Studies

There is currently no publicly available scientific literature detailing the inhibitory activity of this compound against N-myristoyltransferase, AKT Kinase, Acetylcholinesterase, or SARS-CoV-2 PLpro. Broader research into related piperidine-containing scaffolds suggests potential for enzyme inhibition, but direct evidence for this specific compound is lacking.

Receptor Modulation Studies

No specific studies demonstrating the allosteric modulation of the CB1 receptor by this compound have been identified in the reviewed literature. While other substituted piperidine (B6355638) derivatives have been investigated as allosteric modulators of cannabinoid receptors, this particular compound has not been a subject of such published research.

Other Specific Molecular Target Engagements

Information regarding the engagement of this compound with other specific molecular targets is not available in the current body of scientific literature.

Antimicrobial Efficacy Studies (in vitro/preclinical)

Preclinical investigations into the antimicrobial properties of this compound are not documented in the available scientific research.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

There are no published preclinical studies evaluating the in vitro antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, data regarding its spectrum of activity or minimum inhibitory concentrations (MICs) against these bacteria are not available.

Antifungal Activity against Fungal Pathogens

There is no evidence from in vitro or preclinical studies to support the antifungal activity of this compound against any fungal pathogens. Research on the potential fungicidal or fungistatic properties of this specific compound has not been reported.

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents. nih.gov Heterocyclic compounds, including those with piperidine scaffolds, have been a focus of such research efforts. mdpi.com Studies have explored various derivatives of piperidine and related nitrogen-containing heterocycles for their potential to inhibit the growth of Mtb. mdpi.comscielo.org.mx

While broad research into piperidine-containing compounds for antitubercular applications is ongoing, specific data on the direct activity of this compound against M. tuberculosis is not extensively detailed in the available literature. However, related structures and derivatives have shown promise. For instance, certain fluorinated chalcones and their subsequent conversion into 2-amino-4H-pyran-3-carbonitrile derivatives have demonstrated notable antitubercular potency. nih.gov One such derivative was found to be more potent than the standard drug pyrazinamide. nih.gov Similarly, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors active against mycobacteria. nih.gov Research on piperine, a naturally occurring piperidine alkaloid, has shown it can enhance the efficacy of rifampicin (B610482) in murine models of tuberculosis by modulating the host immune response. nih.gov

These findings suggest that the piperidine scaffold is a viable starting point for the development of antitubercular agents, though further studies specifically characterizing the efficacy of this compound are required.

Anticancer and Antiproliferative Research (in vitro/preclinical)

The piperidine ring is a key pharmacophore found in numerous natural alkaloids and synthetic compounds with pharmacological properties, including anticancer activity. nih.gov Research has demonstrated that derivatives of piperidine can exert cytotoxic and antiproliferative effects across various cancer cell lines. nih.govnih.gov

The antiproliferative potential of compounds containing the this compound structure and its analogs has been evaluated against a panel of human cancer cell lines. Substituted piperidones have been shown to be cytotoxic for breast, leukemia, and lymphoma cell lines, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range. nih.gov Specifically, hybrid molecules incorporating a 4-thiazolidinone (B1220212) ring with a related 2-chloro-3-(4-nitrophenyl)propenylidene moiety demonstrated significant growth inhibition against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com

One study on related pyrazoline derivatives showed low cytotoxic effects on the K-562 leukemia cell line. mdpi.com Another investigation into coumarin–triazole hybrids found potent cytotoxic activity against the MCF7 breast cancer cell line, with IC50 values significantly lower than the standard drug cisplatin. rsc.org While these studies involve related structural motifs, they highlight the potential of such scaffolds in cancer cell growth inhibition.

Table 1: Representative Antiproliferative Activities of Related Compound Classes

Compound Class Cell Line Activity Metric Result (µM)
Coumarin-triazole hybrids MCF7 IC50 2.66 - 10.08 rsc.org
Ciminalum–thiazolidinone hybrid MCF7 GI50 1.57 mdpi.com

This table presents data from related structural classes to indicate the potential of the core scaffold, as direct data for this compound was not specified in the search results.

The anticancer effects of piperidine derivatives are often linked to the induction of apoptosis, or programmed cell death. nih.gov Studies on novel piperidone compounds revealed that they induce cell death via the intrinsic apoptotic pathway. nih.gov This mechanism involves the accumulation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and the activation of effector caspases, such as caspase-3/7, which are hallmarks of apoptosis. nih.govmdpi.com

Furthermore, some piperidine-containing compounds have been shown to modulate the expression of genes involved in cell survival and apoptosis. For example, certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were found to increase the mRNA expression of pro-apoptotic genes like p53 and Bax. nih.gov The modulation of oncogene expression is a key strategy in anticancer research. nih.gov Small molecules can interact with and stabilize specific DNA structures, such as G-quadruplexes, which are often found in the promoter regions of oncogenes, thereby regulating their expression. nih.gov In some cancer cell lines, the expression of genes like ABCG2, which is involved in multidrug resistance, can be altered, affecting the cell's response to therapeutic agents. mdpi.com The ability of a compound to induce apoptosis and favorably modulate gene expression is a crucial aspect of its potential as an anticancer agent. nih.gov

Other Preclinical Pharmacological Activities

Compounds featuring the piperidine nucleus have been investigated for their anti-inflammatory properties. nih.gov Preclinical evaluations in animal models, such as the carrageenan-induced rat paw edema test, are commonly used to assess this activity. nih.gov While direct studies on this compound were not identified, research on related piperidine derivatives has shown activities comparable to that of the standard anti-inflammatory drug phenylbutazone. nih.gov The anti-inflammatory effects of various heterocyclic compounds are an active area of research, with some pteridine (B1203161) analogues showing potent activity in assays measuring the reduction of inflammatory markers like Tumor Necrosis Factor (TNF). nih.gov

The piperidine scaffold is a fundamental component of many well-known analgesic drugs, including pethidine. researchgate.net Consequently, synthetic derivatives of piperidine are frequently explored for their potential to alleviate pain. pjps.pk Preclinical studies using animal models, such as the hot plate test and acetic acid-induced writhing, are standard methods for evaluating analgesic efficacy. researchgate.netnih.gov

Research on various substituted 4-hydroxy piperidine derivatives has demonstrated significant analgesic activity. researchgate.net For instance, studies on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives showed that several compounds produced potent, dose-dependent analgesic effects in the mouse hot plate model. scispace.comresearchgate.net The results indicated that structural modifications to the piperidine ring and its substituents can lead to compounds with pronounced antinociceptive properties, suggesting that they may act on central and peripheral pain pathways. scispace.comresearchgate.net

Antioxidant Activity (e.g., DPPH scavenging)

Scientific investigations into the direct antioxidant properties of this compound, specifically its capacity for 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, are not extensively documented in publicly accessible literature. While the piperidine nucleus is a core structure in various compounds exhibiting antioxidant effects, specific experimental data quantifying the DPPH scavenging activity for this particular molecule is not available.

Consequently, a data table summarizing the half-maximal inhibitory concentration (IC50) or other relevant metrics for the DPPH scavenging activity of this compound cannot be provided at this time. Further empirical studies are required to elucidate and quantify the antioxidant potential of this compound.

Table 1: DPPH Radical Scavenging Activity of this compound

Compound DPPH Scavenging Activity (IC50)
This compound Data not available
Reference Compound (e.g., Ascorbic Acid) Data not available

Antiprotozoal Activity (e.g., Trypanosoma cruzi inhibition)

The evaluation of this compound for its antiprotozoal efficacy, particularly against Trypanosoma cruzi, the etiological agent of Chagas disease, has not been specifically reported in the available scientific literature. Structure-activity relationship studies on various piperidine derivatives have identified compounds with activity against this parasite. However, dedicated research and corresponding data on the inhibitory effects of this compound against Trypanosoma cruzi have not been published.

Therefore, specific metrics such as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) for the inhibition of Trypanosoma cruzi by this compound are currently unavailable. Future preclinical screenings would be necessary to determine its potential as an anti-trypanosomal agent.

Table 2: In Vitro Activity of this compound against Trypanosoma cruzi

Compound Activity vs. Amastigotes (EC50) Activity vs. Trypomastigotes (EC50)
This compound Data not available Data not available
Reference Compound (e.g., Benznidazole) Data not available Data not available

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Activity

The biological profile of 2-(4-Chloro-3-methoxyphenyl)piperidine is intricately linked to the nature and position of substituents on both the phenyl and piperidine (B6355638) rings. Modifications can dramatically alter a compound's affinity for its biological target, its selectivity, and its pharmacokinetic properties.

Influence of Halogenation (e.g., Chlorine) on Activity

The presence of a chlorine atom at the 4-position of the phenyl ring is a key feature of the parent compound. Halogenation is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity and electronic character, which in turn can affect its biological activity.

Research on related 2-arylpiperidine structures suggests that the introduction of a halogen, such as chlorine, can significantly impact receptor binding. For instance, in a series of 2,5-dimethoxyphenylpiperidines, which are analogs of the potent hallucinogen 2C-B, the introduction of a bromine atom at the 4-position was a key starting point for SAR investigations. acs.org Subsequent replacement of bromine with other halogens demonstrated that such modifications influence potency and selectivity. acs.org While direct studies on this compound are limited, this highlights the general principle that the nature of the halogen and its position are critical determinants of biological activity.

Role of Alkyl and Alkoxy Groups (e.g., Methoxy)

The methoxy (B1213986) group at the 3-position of the phenyl ring also plays a pivotal role in defining the pharmacological profile of this compound. Alkoxy groups, like the methoxy group, can influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Studies on 2,5-dimethoxyphenylpiperidines have shown that the presence and position of methoxy groups are critical for their activity as serotonin (B10506) 5-HT2A receptor agonists. acs.org In a broader context of substituted phenylpiperidines, the position of a substituent with a high group dipole moment, such as a methoxy group, in the meta-position (3-position) has been found to be crucial for in vivo activity in certain classes of dopamine (B1211576) receptor antagonists. nih.gov This suggests that the 3-methoxy group in this compound likely contributes significantly to its interaction with its biological target, possibly through hydrogen bonding or by orienting the molecule correctly within the binding pocket.

Effects of Aromatic Ring Substitution Patterns

In studies of (S)-phenylpiperidines as dopamine autoreceptor antagonists, it was observed that aromatic substituents with a high group dipole moment in the 3-position led to high in vivo activity. nih.gov This finding underscores the importance of the substitution pattern in determining the pharmacological outcome. The relative positions of the chloro and methoxy groups in this compound are therefore not arbitrary and are likely optimized for a specific biological target. The interplay between the electron-withdrawing nature of the chlorine and the electron-donating and hydrogen-bond accepting capabilities of the methoxy group creates a unique electronic landscape on the phenyl ring that is recognized by the target receptor.

Stereochemical Influence on Biological Efficacy and Selectivity

The 2-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers (R and S). Stereochemistry is a critical factor in pharmacology, as biological systems are inherently chiral, and different enantiomers of a drug can exhibit vastly different potencies, efficacies, and even different pharmacological activities.

For instance, in a series of 2-substituted N-piperidinyl indoles, the stereochemistry at the 2-position of the piperidine ring was found to be a key determinant of both binding affinity and functional activity at opioid receptors. nih.gov Similarly, studies on (S)-phenylpiperidines have demonstrated that the (S)-enantiomer is often the more active form for certain dopamine receptor interactions. nih.gov This highlights the general principle that the three-dimensional arrangement of the phenyl and piperidine rings is crucial for optimal interaction with the receptor binding site. The specific stereochemistry of this compound will dictate how the chloro and methoxy-substituted phenyl group is presented to the receptor, influencing the precise interactions that can be formed.

Pharmacophore Development and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. Lead optimization is the process of modifying a biologically active compound to improve its therapeutic properties. ijddd.com

Identification of Key Structural Features for Desired Activity

Based on the SAR data from related 2-arylpiperidine compounds, a hypothetical pharmacophore for this class of molecules can be proposed. Key features would likely include:

An aromatic ring: This feature is essential for interaction with the receptor, likely through pi-pi stacking or hydrophobic interactions. The substitution pattern on this ring is critical for modulating activity and selectivity.

A basic nitrogen atom: The nitrogen in the piperidine ring is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue in the receptor binding pocket. For example, in the nociceptin (B549756) opioid receptor, this interaction is with an aspartate residue. nih.gov

A specific spatial relationship between the aromatic ring and the basic nitrogen: The stereochemistry at the 2-position of the piperidine ring dictates this spatial arrangement.

Specific substituent features: The 4-chloro group likely contributes to hydrophobic and/or electronic interactions, while the 3-methoxy group may act as a hydrogen bond acceptor.

Lead optimization strategies for this compound would involve systematically modifying these key features to enhance desired properties. This could include synthesizing analogs with different halogens at the 4-position, varying the alkoxy group at the 3-position, or exploring different substitution patterns on the phenyl ring. Furthermore, separating and testing the individual enantiomers would be a critical step in developing a more potent and selective drug candidate.

Design Principles for Novel Analogues

The development of novel analogues derived from the this compound scaffold is guided by systematic Structure-Activity Relationship (SAR) studies. These studies explore how modifications to different parts of the molecule influence its biological activity, affinity, and selectivity for various targets, such as neurotransmitter receptors. Key design principles have emerged from this research, focusing on substitutions on the phenyl ring, modifications of the piperidine ring, and the crucial role of stereochemistry and conformational rigidity.

Phenyl Ring Substitution

The pattern of substitution on the phenyl ring is a critical determinant of the pharmacological profile of 2-phenylpiperidine (B1215205) analogues. researchgate.net Research has consistently shown that both the nature and the position of substituents significantly impact receptor affinity and functional activity.

For a series of 2,5-dimethoxyphenylpiperidines, which share a similar structural framework, the substituent at the 4-position of the phenyl ring was found to be a key factor in modulating agonist potency at the serotonin 5-HT2A receptor. acs.org As detailed in Table 1, replacing the 4-bromo substituent with chloro or iodo groups resulted in analogues with comparable agonist potencies. acs.org In contrast, introducing a 4-cyano group was detrimental to activity at both 5-HT2A and 5-HT2C receptors. acs.org Notably, a trifluoromethyl (TFM) substituent at this position led to a significant, approximately 20-fold, increase in agonist potency at the 5-HT2A receptor compared to the bromo-substituted analogue. acs.org

In a different series of (S)-phenylpiperidines designed as dopamine autoreceptor antagonists, substituents in the 3-position (meta to the piperidine ring) were found to be important. nih.gov Analogues possessing an aromatic substituent with a high group dipole moment at this position were found to be highly active in vivo. nih.gov

Table 1: Effect of 4-Position Phenyl Ring Substituents on 5-HT2A Receptor Agonist Potency for (R)-2-(2,5-dimethoxy-4-X-phenyl)piperidine Analogues
AnalogueSubstituent (X)Relative 5-HT2AR Agonist Potency
6eu-BrBaseline
8eu-ClComparable to -Br
9eu-IComparable to -Br
10eu-CNUnfavorable/Reduced Activity
11eu-CF3~20-fold higher than -Br

Data sourced from a study on 2,5-dimethoxyphenylpiperidines. acs.org

Piperidine Ring Modification and N-Substitution

Modifications to the piperidine ring, particularly the nitrogen atom, provide another avenue for optimizing activity. For the (S)-phenylpiperidines targeting dopamine autoreceptors, N-substitution with a propyl group was found to confer high in vivo activity related to dopamine synthesis and turnover. nih.gov

The importance of N-alkylation is a recurring theme. In SAR studies of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, removal of an N-isopropyl group from the piperidine moiety to leave a secondary amine (NH) resulted in a much less active compound. nih.gov However, an N-methyl analogue proved to be equipotent with the N-isopropyl version, indicating that while N-alkylation is crucial for activity, the size of the alkyl group can be varied to some extent. nih.gov

Stereochemistry and Conformational Rigidity

The three-dimensional arrangement of atoms (stereochemistry) and the molecule's flexibility are fundamental design principles. The activity of phenylpiperidine derivatives is often highly dependent on the specific enantiomer.

Studies on conformationally restricted analogues have demonstrated the impact of structural rigidity. Constraining the flexible side chain of a phenethylamine (B48288) into a piperidine ring can dramatically alter its pharmacological properties. In one example, this modification led to a 100-fold decrease in agonist potency at 5-HT2A and 5-HT2C receptors for the (R)-enantiomer. acs.org Conversely, the (S)-enantiomer experienced only a four-fold drop in potency at the 5-HT2A receptor while losing its efficacy at the 5-HT2C receptor. acs.org This highlights a key design principle: introducing conformational constraints and selecting for a specific stereoisomer can be a powerful strategy to enhance receptor selectivity.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The viability of any pharmaceutical compound is intrinsically linked to the efficiency and sustainability of its manufacturing process. Consequently, a key area of future research will be the development of novel synthetic pathways for 2-(4-Chloro-3-methoxyphenyl)piperidine that are both scalable and environmentally benign. Traditional synthetic routes can be resource-intensive and generate significant waste. Modern approaches, guided by the principles of green chemistry, aim to mitigate these drawbacks.

One promising avenue is the exploration of catalytic methods that can streamline the synthesis and reduce the number of reaction steps. For instance, the use of niobium(V) chloride as a catalyst in aza-Prins type cyclization reactions has shown promise in the synthesis of 4-chloro-piperidine derivatives. rasayanjournal.co.in This method offers the potential for high yields and good stereoselectivity under mild reaction conditions. Further research could adapt such methodologies to the specific synthesis of this compound, potentially leading to a more efficient and sustainable process.

Moreover, the principles of green chemistry, such as the use of non-toxic solvents and the minimization of byproducts, will be central to these efforts. nih.gov The development of a "green" synthesis would not only be economically advantageous but also align with the growing emphasis on sustainable practices within the pharmaceutical industry.

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic CyclizationHigh efficiency, stereocontrol, reduced wasteCatalyst development, reaction optimization
Flow ChemistryImproved safety, scalability, and controlReactor design, process parameter optimization
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme discovery and engineering

Advanced Preclinical Characterization of Biological Mechanisms

A thorough understanding of a compound's biological mechanism of action is paramount for its successful development as a therapeutic agent. Future preclinical studies on this compound will need to employ a suite of advanced techniques to elucidate its molecular targets and downstream signaling pathways.

Initial biological characterization is a critical step in this process. acs.orgnih.gov High-throughput screening assays can be utilized to identify the primary biological targets of the compound from a vast array of possibilities. Subsequent studies would then focus on validating these targets and characterizing the nature of the interaction, be it agonism, antagonism, or allosteric modulation.

Furthermore, sophisticated cell-based and in vivo models will be essential to understand the compound's effects in a more physiologically relevant context. These models can provide insights into the compound's efficacy, selectivity, and potential off-target effects. For instance, if the compound is being investigated for its potential as an antipsychotic agent, preclinical models of psychosis would be employed to assess its therapeutic potential. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

One major application is in the design of novel derivatives with improved properties. crimsonpublishers.com By analyzing the structure-activity relationships of existing piperidine-based compounds, ML models can predict which structural modifications are most likely to enhance potency, selectivity, or pharmacokinetic properties. nih.gov This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Additionally, AI can be used to predict the potential biological targets of this compound and its analogues. crimsonpublishers.com This can help to identify new therapeutic indications for the compound and provide a deeper understanding of its mechanism of action.

AI/ML ApplicationPotential Impact
De Novo Drug DesignGeneration of novel piperidine (B6355638) derivatives with optimized properties.
Predictive ToxicologyEarly identification of potential safety concerns.
Target IdentificationUncovering new therapeutic opportunities for the compound.

Development of Targeted Delivery Systems for Piperidine-Based Compounds

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach its target site in the body in sufficient concentrations. Targeted drug delivery systems offer a promising strategy to enhance the therapeutic index of drugs by increasing their accumulation at the site of action while minimizing exposure to healthy tissues. nih.gov

For piperidine-based compounds like this compound, the development of targeted delivery systems could be particularly beneficial. nih.gov These systems can be designed to exploit the unique physiological and pathological features of the target tissue, such as specific receptors or enzymes that are overexpressed in diseased cells. acs.org

One approach is the use of nanocarriers, such as liposomes or polymeric nanoparticles, which can be functionalized with targeting ligands that bind to specific receptors on the surface of target cells. researchgate.net These nanocarriers can encapsulate the drug, protecting it from degradation and premature clearance from the body, and then release it in a controlled manner at the target site. nih.gov

Synergistic Effects of this compound with Other Agents in Preclinical Models

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in complex diseases like cancer. nih.gov The rationale behind this approach is that drugs with different mechanisms of action can act synergistically to produce a greater therapeutic effect than either drug alone. nih.gov

Future preclinical studies should investigate the potential synergistic effects of this compound when co-administered with other therapeutic agents. nih.gov These studies would involve in vitro and in vivo models of the target disease to assess the efficacy of the combination therapy compared to the individual drugs.

If synergy is observed, further studies would be needed to elucidate the underlying molecular mechanisms. This could involve investigating whether the two drugs act on different targets in the same signaling pathway or whether one drug enhances the activity of the other through pharmacokinetic or pharmacodynamic interactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chloro-3-methoxyphenyl)piperidine, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting piperidine derivatives with 4-chloro-3-methoxyphenyl precursors in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) yields the target compound . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 3.8 ppm for methoxy group) .

Q. How can the stereochemical configuration of this compound be resolved experimentally?

  • Methodological Answer : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) followed by X-ray crystallography confirms absolute configuration . Alternatively, chiral HPLC (Chiralpak® AD-H column, hexane/isopropanol) separates enantiomers, with optical rotation measurements ([α]D) validating stereopurity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (δ 3.8 ppm, singlet) and piperidine ring protons (δ 1.5–2.8 ppm, multiplet) .
  • HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 240.0895 for C12H15ClNO) .
  • IR : Detect N-H stretch (~3300 cm⁻¹) and C-Cl bond (750 cm⁻¹) .

Advanced Research Questions

Q. How can QSAR models resolve contradictory activity data for piperidine derivatives in serotonin transporter (SERT) inhibition?

  • Methodological Answer : Curate a dataset of 43 analogs with pIC50 values (e.g., -log IC50) and compute 2D/3D molecular descriptors (e.g., logP, molar refractivity, topological polar surface area) using software like ADMET Predictor™. Apply partial least squares (PLS) regression to identify key descriptors (e.g., hydrophobicity and electron-donating groups enhance SERT binding). Validate models via leave-one-out cross-validation (Q² > 0.6) and external test sets .

Q. What computational strategies predict the pharmacokinetic profile of this compound?

  • Methodological Answer : Use in silico tools (e.g., SwissADME, ADMET Predictor™) to estimate:

  • Absorption : High Caco-2 permeability (Pe > 5 × 10⁻⁶ cm/s) due to moderate logP (~2.5).
  • Metabolism : CYP2D6-mediated oxidation predicted via docking (Glide XP, ΔG < -8 kcal/mol).
  • Toxicity : Ames test negativity (no mutagenic alerts via Derek Nexus) .

Q. How can target ambiguity for piperidine derivatives in CNS applications be addressed?

  • Methodological Answer : Perform virtual screening against a kinase/ion channel library (PDB, ChEMBL). Molecular dynamics simulations (AMBER, 100 ns) identify stable binding poses in voltage-gated sodium channels (e.g., Nav1.7, RMSD < 2 Å). Experimental validation via patch-clamp assays confirms IC50 values < 1 µM .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

  • Methodological Answer : Optimize reaction parameters using design of experiments (DoE):

  • Temperature : 60–80°C minimizes side reactions (e.g., demethylation).
  • Catalyst : Pd/C (5% wt) enhances coupling efficiency (yield >85%).
  • Workup : Liquid-liquid extraction (ethyl acetate/water) removes unreacted precursors .

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